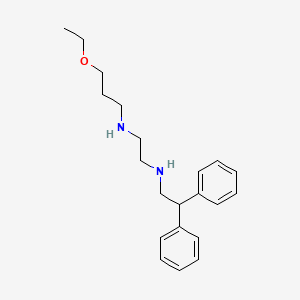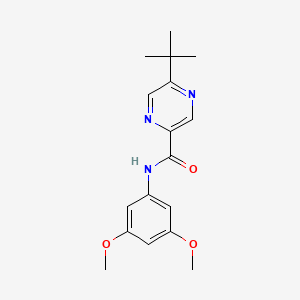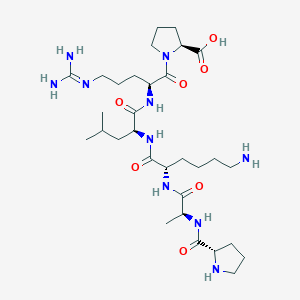
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N'-(3-ethoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is a complex organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features additional functional groups, including diphenylethyl and ethoxypropyl, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethylenediamine, diphenylethyl bromide, and 3-ethoxypropyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents with appropriate bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding amides or nitriles.
Reduction: Could produce primary or secondary amines.
Substitution: Results in the formation of new substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Binding: Interaction with active sites of enzymes or receptors.
Inhibition/Activation: Modulation of enzyme activity or receptor signaling.
Complex Formation: Formation of stable complexes with metal ions or other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-
- 1,2-Ethanediamine, N,N’-diphenyl-
- 1,2-Ethanediamine, N-(2-phenylethyl)-N’-(3-methoxypropyl)-
Uniqueness
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is unique due to its specific functional groups, which may impart distinct chemical reactivity and physical properties compared to other diamines. These unique features could make it particularly valuable in specialized applications.
Propiedades
Número CAS |
627519-47-5 |
|---|---|
Fórmula molecular |
C21H30N2O |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N'-(2,2-diphenylethyl)-N-(3-ethoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-17-9-14-22-15-16-23-18-21(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,21-23H,2,9,14-18H2,1H3 |
Clave InChI |
DFVAHAMGDISNAW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)






![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)

![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

